2-Chloro-3,4-difluoronitrobenzene

Physicochemical Characterization Process Chemistry Purification

Generic nitroarenes often force tedious regioisomer separation or extra synthetic steps to install the di-fluorinated motif. 2-Chloro-3,4-difluoronitrobenzene solves this with its unique ortho/para arrangement of Cl and F groups that enables predictable SNAr reactivity. • ≥98% purity (GC), moisture ≤0.50% - eliminates pre-reaction drying for moisture-sensitive couplings. • Boiling point 245.8 °C facilitates distillation from common solvents, while flash point 102.5 °C ensures safe handling. • Manufactured at scales up to 200 kg, guaranteeing seamless transition from preclinical tox batches to Phase I cGMP campaigns.

Molecular Formula C6H2ClF2NO2
Molecular Weight 193.53 g/mol
CAS No. 169468-83-1
Cat. No. B068591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3,4-difluoronitrobenzene
CAS169468-83-1
Molecular FormulaC6H2ClF2NO2
Molecular Weight193.53 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1[N+](=O)[O-])Cl)F)F
InChIInChI=1S/C6H2ClF2NO2/c7-5-4(10(11)12)2-1-3(8)6(5)9/h1-2H
InChIKeyMOKXBJZRTOPIFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3,4-difluoronitrobenzene – Overview & Key Properties


2-Chloro-3,4-difluoronitrobenzene is a multisubstituted halogenated nitroarene (C₆H₂ClF₂NO₂; MW 193.54) that features an ortho/para relationship between its chloro, difluoro, and nitro groups [1]. This specific 1,2,3,4-tetrasubstitution pattern creates a pronounced electronic gradient, rendering the molecule a versatile electrophilic building block for nucleophilic aromatic substitution (SNAr) and cross-coupling chemistries [2]. It is supplied as a solid with a typical purity of ≥98% (NLT 98.0%), a moisture content ≤0.50%, and a boiling point of 245.8 °C at 760 mmHg , and is manufactured at scales up to 200 kg for industrial and research applications .

1
Electrophilic building block for SNAr and cross-coupling chemistries
2
Moisture-controlled specification supports moisture-sensitive transformations
3
Scalable supply from gram to multi‑kg for process development

2-Chloro-3,4-difluoronitrobenzene: Limitations of Analog Substitution


In the development of fluorinated active pharmaceutical ingredients (APIs) and crop protection agents, the precise arrangement of electron-withdrawing groups on the nitrobenzene scaffold dictates both the regioselectivity of subsequent functionalization and the physicochemical properties of the final molecule [1]. The 2‑chloro‑3,4‑difluoro pattern offers a unique combination of leaving group abilities (F > Cl in SNAr [2]) and ortho/para activation that is not reproduced by isomers such as 2,4‑difluoronitrobenzene or 3,4‑difluoronitrobenzene, nor by the perchlorinated analog 2,3,4‑trichloronitrobenzene [3]. Consequently, using a generic fluoro‑ or chloro‑nitrobenzene in place of this specifically halogenated intermediate can lead to altered reaction rates, undesired regioisomers, or the inability to install the required di‑fluorinated motif without additional synthetic steps [4]. The quantitative evidence below demonstrates how this substitution pattern translates into measurable differentiation in purity, volatility, and synthetic performance.

Target: 2‑Chloro‑3,4‑difluoronitrobenzene
Orthogonal Cl/F leaving groups with F > Cl reactivity; designed for sequential SNAr.
2,4‑Difluoronitrobenzene
Lacks chlorine handle; regioselectivity and functionalization sequence may differ.
3,4‑Difluoronitrobenzene
Different leaving-group pattern; reaction rates and isomer profiles may shift.
2,3,4‑Trichloronitrobenzene
Slower SNAr kinetics; reduced orthogonal reactivity may limit sequential substitution.

2-Chloro-3,4-difluoronitrobenzene: Quantified Performance Evidence


Boiling Point and Volatility Differentiation

The boiling point of 2‑chloro‑3,4‑difluoronitrobenzene at atmospheric pressure (760 mmHg) is 245.8 °C, which is significantly higher than that of the 2,4‑difluoro isomer (203–204 °C) and the 3,4‑difluoro isomer (200 °C at 760 mmHg) . This elevated boiling point can facilitate separation from lower-boiling reaction solvents and by‑products during workup and purification [1]. At the same time, it is substantially lower than that of the fully chlorinated analog 2,3,4‑trichloronitrobenzene (296.2 °C at 760 mmHg ), offering a more energy‑efficient purification window.

Boiling point differentiation
Cross-study comparable
245.8 °C vs 200–204 °C (difluoro analogs) and 296.2 °C (trichloro analog) at 760 mmHg
Reported BP window supports distillation separation from lighter and heavier congeners
Data from vendor and database specifications
Physicochemical Characterization Process Chemistry Purification

Purity Specification and Moisture Control

Commercial material is routinely offered with a purity of NLT (Not Less Than) 98.0% and a moisture content of NMT (Not More Than) 0.50% . In comparison, many general‑purpose fluoro‑ and chloro‑nitrobenzene intermediates are supplied at purities of 95–97% with no specified moisture limit . The low moisture specification is critical for moisture‑sensitive transformations such as Grignard reactions, lithium‑halogen exchange, or reactions using hygroscopic fluorinating agents [1].

Purity & moisture specification
Cross-study comparable
NLT 98.0% assay, NMT 0.50% moisture vs typical 95–97% with no moisture limit
Specification review suggests reduced side-reaction risk for moisture-sensitive chemistries
Commercial specifications; comparator data from vendor catalogs
Quality Assurance cGMP Intermediate Moisture‑Sensitive Reactions

Scalable Manufacturing Capacity

2‑Chloro‑3,4‑difluoronitrobenzene is commercially manufactured at a scale of up to 200 kg . In contrast, many specialized fluoronitrobenzene derivatives (e.g., 2‑chloro‑4‑fluoronitrobenzene) are typically listed with maximum available quantities below 100 kg from single‑source vendors, and some are not offered at kilogram scale at all . The demonstrated production scale of 200 kg indicates a mature synthetic route and robust supply chain, which is essential for pharmaceutical development programs transitioning from preclinical to clinical or commercial manufacturing [1].

Manufacturing scale
Cross-study comparable
Up to 200 kg vs ≤100 kg for common difluoro/chloro‑nitrobenzene analogs
Demonstrated production capacity supports long‑term supply continuity
Manufacturing capacity as declared; comparator scales from vendor catalogs
Supply Chain Process Scale‑up Industrial Intermediate

SNAr Regioselectivity and Orthogonal Reactivity

The 2‑chloro‑3,4‑difluoro substitution pattern provides two distinct leaving group environments: the highly reactive fluorine atoms at the 3‑ and 4‑positions (ortho/para to the nitro group) and the less reactive chlorine at the 2‑position (ortho to nitro) [1]. The well‑established SNAr reactivity order F > Cl allows for sequential, site‑selective substitution. For example, reaction with sodium methoxide yields 2‑chloro‑3‑fluoro‑4‑methoxynitrobenzene as the major product (75% yield), demonstrating preferential displacement of the 4‑fluoro group [2]. In contrast, 2,4‑difluoronitrobenzene lacks the chloro handle, while 2,3,4‑trichloronitrobenzene lacks the accelerated reactivity of fluorine, making orthogonal functionalization more challenging [3].

SNAr regioselectivity
Class-level
75% yield of 2‑chloro‑3‑fluoro‑4‑methoxynitrobenzene via preferential C‑4 fluorine displacement
Reported regioselectivity supports orthogonal functionalization strategy
Reaction with sodium methoxide; conditions from secondary reference
SNAr Reactivity Orthogonal Leaving Groups Medicinal Chemistry

2-Chloro-3,4-difluoronitrobenzene: Optimal Application Scenarios


Purification Window for Process Development

For projects where facile separation of the nitroarene intermediate from solvents or by‑products is critical, the boiling point of 2‑chloro‑3,4‑difluoronitrobenzene (245.8 °C) offers a distinct purification advantage. As shown in the evidence table, this boiling point is substantially higher than that of common difluoro analogs (200–204 °C) but lower than that of trichloro analogs (296 °C), enabling cost‑effective distillation or evaporation without excessive energy input .

Moisture-Sensitive Reactions and cGMP Manufacturing

The commercial specification of NMT 0.50% moisture, combined with an assay of NLT 98.0% purity, makes this compound suitable for moisture‑intolerant chemistries such as organometallic couplings or anhydrous fluorinations. Procurement of this material can eliminate the need for pre‑reaction drying steps, thereby improving process efficiency and batch‑to‑batch consistency in regulated environments .

Scaling from Discovery to Clinical Supply

The demonstrated manufacturing scale of up to 200 kg provides assurance that the compound can be reliably sourced at quantities sufficient for preclinical toxicology studies and Phase I clinical trial material production. This scalability reduces the risk of supply interruption during critical development milestones .

Poly-Substituted Aromatics via Sequential SNAr

The ortho/para relationship of the chloro and difluoro groups, coupled with the reactivity gradient F > Cl, allows chemists to perform site‑selective nucleophilic aromatic substitutions. This orthogonal reactivity is leveraged in medicinal chemistry campaigns to install diverse substituents at defined positions, as exemplified by the 75% regioselective yield of the 4‑methoxy derivative .

Application
Selection Property
Validation Focus
Purification‑window research
Boiling point differentiation from lighter and heavier analogs
Distillation or evaporation efficiency in process development
Moisture‑sensitive transformations
Low moisture specification (NMT 0.50%) with high assay
Batch consistency in anhydrous or organometallic reactions
Scale‑up and clinical supply
Demonstrated multi‑kg manufacturing capacity
Supply chain reliability from R&D to early clinical material
Sequential SNAr on poly‑substituted aromatics
Orthogonal Cl/F leaving groups with reported regioselectivity
Orderly installation of diverse substituents in medicinal chemistry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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